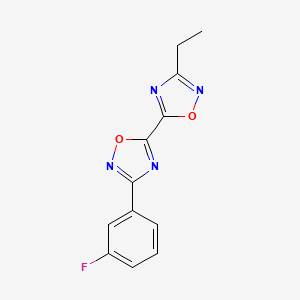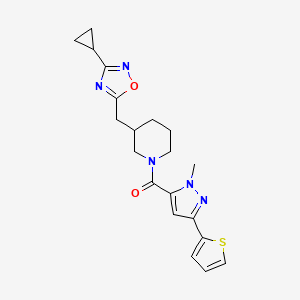![molecular formula C22H19F2N5O B2659943 4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775388-63-0](/img/structure/B2659943.png)
4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a difluorophenyl halide reacts with a nucleophile.
Attachment of the Benzyl(methyl)amino Group: This step may involve reductive amination or other amine coupling reactions.
Final Carboxamide Formation: The carboxamide group is typically introduced through amidation reactions, using carboxylic acid derivatives and amine reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzyl(methyl)amino group or other reactive sites.
Reduction: Reduction reactions can target the carboxamide group or other reducible functionalities.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed for hydrolysis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[1,5-a]pyrazine derivatives.
Biology
Biologically, 4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide may exhibit interesting pharmacological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[benzyl(methyl)amino]-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide
- 4-[benzyl(methyl)amino]-N-(2,4-dichlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
- 4-[benzyl(methyl)amino]-N-(2,4-dimethylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Uniqueness
Compared to similar compounds, 4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O/c1-14-12-29-20(21(25-14)28(2)13-15-6-4-3-5-7-15)11-19(27-29)22(30)26-18-9-8-16(23)10-17(18)24/h3-12H,13H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQYTRLCYUTPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(=N1)N(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2659860.png)

![1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2659864.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2659866.png)




![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2659875.png)

![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)
![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2659882.png)
